(Boc-L-Cys-Oet)2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-L-Cys-Oet)2 typically involves the protection of the cysteine amino group with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(Boc-L-Cys-Oet)2 undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc and ethyl ester groups can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc removal and sodium hydroxide for ester hydrolysis.
Major Products
The major products formed from these reactions include cysteine derivatives with various protective groups removed or modified, depending on the reaction conditions .
Scientific Research Applications
(Boc-L-Cys-Oet)2 is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of (Boc-L-Cys-Oet)2 involves its role as a protected cysteine derivative. The Boc group protects the amino group, while the ethyl ester protects the carboxyl group, allowing for selective reactions at the thiol group. This selective reactivity is crucial in peptide synthesis, where precise control over the reaction conditions is necessary to obtain the desired product .
Comparison with Similar Compounds
Similar Compounds
(Boc-L-Cys-OH): Lacks the ethyl ester group, making it less suitable for certain synthetic applications.
(Fmoc-L-Cys-Oet)2: Uses a different protective group (fluorenylmethyloxycarbonyl) which offers different reactivity and stability profiles.
Uniqueness
(Boc-L-Cys-Oet)2 is unique due to its dual protective groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex peptide synthesis where multiple steps and precise control are required .
Properties
Molecular Formula |
C20H36N2O8S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl (2R)-3-[[(2R)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H36N2O8S2/c1-9-27-15(23)13(21-17(25)29-19(3,4)5)11-31-32-12-14(16(24)28-10-2)22-18(26)30-20(6,7)8/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChI Key |
HKFFIUNOEJMMOG-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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